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molecular formula C19H19NO3 B8411780 2-(4-Tert-butyl-3-methoxyphenyl)isoindoline-1,3-dione

2-(4-Tert-butyl-3-methoxyphenyl)isoindoline-1,3-dione

Cat. No. B8411780
M. Wt: 309.4 g/mol
InChI Key: QWVNWUUGWNVVRS-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

A slurry of 2-(4-tert-butyl-3-methoxy-phenyl)isoindoline-1,3-dione (400 mg, 1.29 mmol) and NH2NH2 (207 mg, 203 μL, 6.47 mmol) in ethanol (10 mL) was refluxed for 3 h. The reaction was cooled and concentrated in vacuo. The residue was extracted with water (25 mL) and ethyl acetate (3×10 mL). The combined organic extracts were washed with water, dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography (25-40% ethyl acetate/hexanes) provided 4-tert-butyl-3-methoxy-aniline (190 mg, 82% yield) as light brown oil. 1H NMR (400.0 MHz, CDCl3) δ 6.97 (d, J=8.1 Hz, 1H), 6.17 (m, 2H), 3.71 (d, J=3.3 Hz, 3H), 3.53 (br s, 2H), 1.25 (d, J=3.3 Hz, 9H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
203 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:7][C:6]=1[O:22][CH3:23])([CH3:4])([CH3:3])[CH3:2].NN>C(O)C>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[O:22][CH3:23])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O)OC
Name
Quantity
203 μL
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with water (25 mL) and ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (25-40% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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